3-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PYRIDINE
Overview
Description
3-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PYRIDINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PYRIDINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 1-{4-[(2-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[4,3-a]quinoline : Shares a similar structural motif but with a triazoloquinoline core.
- Phenylboronic acid derivatives : Used in similar synthetic applications but with different functional groups.
Uniqueness: 3-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PYRIDINE is unique due to its combination of a fluorobenzyl group, a pyridine ring, and a benzoquinoline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]phenyl]-3-pyridin-3-ylbenzo[f]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21FN2O/c32-28-10-4-2-7-24(28)20-35-25-14-11-22(12-15-25)27-18-30(23-8-5-17-33-19-23)34-29-16-13-21-6-1-3-9-26(21)31(27)29/h1-19H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQMSNNAFLKPCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)OCC6=CC=CC=C6F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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